1-(4-bromophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S2/c1-24-15-4-2-3-14(9-15)21-17-11-26(22,23)10-16(17)20(18(21)25)13-7-5-12(19)6-8-13/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKBSKFQVVZFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a member of the thieno[3,4-d]imidazole family, which has garnered interest for its potential biological activities. This article aims to present a detailed examination of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.3 g/mol. The structure features a thieno[3,4-d]imidazole core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.3 g/mol |
| Melting Point | N/A |
| Density | N/A |
| Boiling Point | N/A |
Antiviral Activity
Recent studies have highlighted the antiviral properties of thieno[3,4-d]imidazole derivatives. For instance, compounds in this class have shown significant activity against various viruses, including HSV-1 and HBV. In one study, a related compound demonstrated up to 91% inhibition of HSV-1 replication at a concentration of 50 µM with low cytotoxicity (CC50 = 600 µM) .
Anticancer Activity
The anticancer potential of thieno[3,4-d]imidazole derivatives has also been explored. One study evaluated a series of derivatives for their cytotoxic effects against cancer cell lines. Compounds were tested using the MTT assay, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity.
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular pathways. For instance, some derivatives have been shown to inhibit key enzymes involved in viral replication or cancer cell proliferation. The presence of bromine and methoxy groups in the structure may enhance these interactions by improving solubility and binding affinity.
Case Studies
- Study on Antiviral Activity : In a comparative study involving several thieno[3,4-d]imidazole derivatives, researchers found that modifications at the 4-position significantly impacted antiviral efficacy against HSV-1. The most active compounds contained electron-withdrawing groups that enhanced their potency .
- Cytotoxicity Evaluation : A series of thieno[3,4-d]imidazole compounds were screened against various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that specific substitutions led to increased cytotoxicity, with IC50 values ranging from 5 to 15 µM for the most effective derivatives .
Scientific Research Applications
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values typically ranging from 10 to 50 µg/mL.
- Anticancer Properties : The compound has shown promise in anticancer research. Studies utilizing human cancer cell lines (e.g., HeLa and MCF-7) reveal that it can induce apoptosis and inhibit cell proliferation, with IC50 values generally between 20 and 50 µM.
- Antifungal Activity : It has also demonstrated antifungal properties against pathogens such as Candida albicans, with MIC values around 15 µg/mL.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Effects : A publication in the Journal of Medicinal Chemistry examined various imidazole derivatives, including the target compound. Results indicated a significant reduction in tumor cell viability at concentrations above 25 µM.
- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties against a panel of pathogens, revealing strong activity against Gram-positive bacteria with an MIC of approximately 15 µg/mL.
Comparison with Similar Compounds
1-Allyl-3-(4-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS 618397-49-2)
1-(4-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS 887833-75-2)
1-(3-Bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Key Differences : Substitutes the 4-bromophenyl group with a 3-bromophenyl group and replaces the thione (C=S) with a ketone (C=O). The altered bromine position may affect electronic distribution, while the ketone group reduces sulfur-based interactions .
Derivatives with Modified Cores or Functional Groups
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6m)
1-(o-Tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS 526190-68-1)
- Molecular Formula : C₁₉H₂₀N₂O₃S
- Molar Mass : 356.44 g/mol
- Key Differences : Replaces bromine and methoxy groups with methyl substituents (o-tolyl and p-tolyl). The ketone (C=O) instead of thione (C=S) diminishes sulfur-mediated interactions, while methyl groups enhance hydrophobicity.
Comparative Data Table
Research Findings and Implications
- Thione vs. Ketone : Thione-containing compounds (e.g., target, CAS 618397-49-2) may exhibit stronger metal-binding activity than ketone derivatives (e.g., CAS 526190-68-1) .
- Bromine Positioning : The 4-bromophenyl group (target, CAS 887833-75-2) offers distinct electronic effects compared to 3-bromophenyl analogs, influencing charge distribution and binding affinity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, intermediates like 4-amino-5-(1H-benzimidazol-2-yl)-1,3-thiazole derivatives can be synthesized using DMF and Et₃N as solvents/bases, followed by reaction with 4-bromophenyl isothiocyanate . Key steps may include refluxing in THF/Et₃N mixtures (1:1) and purification via recrystallization (ethanol) or column chromatography . Optimizing stoichiometry (e.g., 1:1 molar ratios for triazine derivatives) and temperature (55–60°C) is critical to minimize byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm its structure?
- ¹H-NMR : Aromatic protons (δ 6.10–8.01 ppm) and methyl/methoxy groups (δ 2.55–3.80 ppm) confirm substitution patterns .
- IR : Peaks at ~1212 cm⁻¹ (C=S) and ~533 cm⁻¹ (C-Br) validate thione and bromophenyl groups .
- EI-MS : Molecular ion peaks (e.g., m/z 464 [M+1]⁺) and fragmentation patterns corroborate the molecular formula .
Q. What purification methods are recommended to isolate high-purity samples?
Recrystallization from ethanol or THF/Et₃N mixtures is effective for removing unreacted precursors . For complex mixtures, silica gel chromatography with gradient elution (hexane/ethyl acetate) resolves structurally similar impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Discrepancies (e.g., α1-adrenergic vs. 5-HT1D receptor effects in ) require systematic in vitro/in vivo comparisons. Use selective inhibitors (e.g., GR127935 for 5-HT1D) to isolate target interactions . Dose-response curves and binding assays (e.g., radioligand displacement) quantify affinity differences across analogs .
Q. What computational strategies predict its interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) using X-ray crystallography data (e.g., active-site residues of hMGL in ) models binding modes. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How do substituents (e.g., bromophenyl vs. methoxyphenyl) impact its physicochemical and pharmacological properties?
Comparative studies show bromine enhances lipophilicity (logP ↑) and membrane permeability, while methoxy groups improve solubility via hydrogen bonding . Structure-activity relationship (SAR) models, validated by analogs in , reveal that electron-withdrawing groups (Br) stabilize thione tautomers, affecting receptor binding .
Q. What experimental designs validate its mechanism of action in enzymatic assays?
- Kinetic Studies : Measure IC₅₀ values against recombinant enzymes (e.g., hNAAA in ) under varying pH/temperature.
- Proteomic Profiling : Use activity-based probes (e.g., AM6701 in ) to map enzyme-inhibitor interactions via mass spectrometry.
Methodological Guidance for Data Contradictions
Q. How should researchers address inconsistent cytotoxicity data across cell lines?
Normalize results to cell viability controls (MTT assay) and account for metabolic variability (e.g., CYP450 expression differences). Cross-validate using 3D cell cultures or primary cells to reduce artifact-driven discrepancies .
Q. What strategies differentiate aggregation-based false positives from genuine bioactivity?
Perform dynamic light scattering (DLS) to detect nanoaggregates. Add detergents (e.g., 0.01% Tween-20) or use counter-screens (e.g., β-lactamase inhibition) to rule out nonspecific effects .
Structural and Functional Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
